molecular formula C6H15ClO2Si B14630799 Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl- CAS No. 54710-43-9

Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl-

Cat. No.: B14630799
CAS No.: 54710-43-9
M. Wt: 182.72 g/mol
InChI Key: ZPULVKRLQASCHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl- is a chemical compound with the molecular formula C₆H₁₅ClSi and a molecular weight of 150.722. It is also known by other names such as tert-Butylchlorodimethylsilane and tert-Butyldimethylsilyl chloride . This compound is commonly used in organic synthesis and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl- can be synthesized through the reaction of tert-butyl alcohol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product .

Industrial Production Methods

In industrial settings, the production of Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as alcohols, amines, and thiols.

    Reduction Reactions: The compound can be reduced to form silanes with different substituents.

    Oxidation Reactions: It can undergo oxidation to form silanols and other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.

Major Products Formed

    Substitution Reactions: The major products are silanes with different substituents depending on the nucleophile used.

    Reduction Reactions: The major products are silanes with reduced substituents.

    Oxidation Reactions: The major products are silanols and other oxidized silanes.

Scientific Research Applications

Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and fluorine, making it an effective reagent in organic synthesis. The compound can also act as a hydride donor or radical H-donor in reduction reactions .

Comparison with Similar Compounds

Similar Compounds

  • Silane, chlorodimethyl (tert-butyl)-
  • tert-Butylchlorodimethylsilane
  • tert-Butyldimethylchlorosilane
  • tert-Butyldimethylsilyl chloride
  • Dimethyl-tert-butylchlorosilane
  • t-Butyldimethylchlorosilane
  • t-Butyldimethylsilylchloride
  • Silane, t-butylchlorodimethyl-
  • 2-(Chlorodimethylsilyl)-2-methylpropane
  • Chloro (1,1-dimethylethyl)dimethylsilane
  • Chloro-tert-butyldimethylsilane
  • TBDMS chloride

Uniqueness

Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl- is unique due to its ability to act as a versatile reagent in organic synthesis. Its strong affinity for oxygen and fluorine makes it particularly useful in the formation of stable siloxane bonds. Additionally, its use as a protecting group for alcohols and amines sets it apart from other similar compounds.

Properties

CAS No.

54710-43-9

Molecular Formula

C6H15ClO2Si

Molecular Weight

182.72 g/mol

IUPAC Name

tert-butylperoxy-chloro-dimethylsilane

InChI

InChI=1S/C6H15ClO2Si/c1-6(2,3)8-9-10(4,5)7/h1-5H3

InChI Key

ZPULVKRLQASCHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OO[Si](C)(C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.